Acetic acid, [(2,5-dimethylphenyl)thio]-
Description
Acetic acid, [(2,5-dimethylphenyl)thio]-, is a chemical compound that is part of a broader class of (phenylthio)acetic acids. These compounds are characterized by the presence of a phenyl group attached to a sulfur atom, which is then linked to an acetic acid moiety. The specific compound includes additional methyl groups on the phenyl ring, which can influence its chemical behavior and interactions.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a method for synthesizing a molecule with a similar structure, ethyl 2-(2,4-dimethylphenoxy)acetate, involves refluxing 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate. This compound is then converted to a hydrazide and subsequently reacted with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH) to form a 1,3,4-oxadiazol-2-thiol derivative. This derivative can be further modified to produce various molecules with different functional groups, such as ethers, 1,3,4-oxadiazoles, thioethers, hydrazones, and azomethines .
Molecular Structure Analysis
The molecular structure of a related potassium adduct, which includes a (phenylthio)acetic acid derivative, has been determined using X-ray diffraction. The crystal structure is triclinic with specific lattice parameters and features a potassium atom surrounded by a distorted octahedron of five oxygen atoms and one sulfur atom. This structure forms a polymer with bridging oxygen atoms and includes two conformationally different (HX) groups .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are multi-step processes that include refluxing, substitution, and condensation reactions. The presence of multiple functional groups in the final molecules allows for a variety of chemical behaviors and interactions. For example, the final molecules synthesized in one study were tested for their antibacterial and lipoxygenase inhibitory activities, indicating that these compounds can participate in biological reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of acetic acid, [(2,5-dimethylphenyl)thio]-, are not detailed in the provided papers, the structural analysis and synthesis pathways suggest that these compounds are likely to have properties typical of aromatic thioethers and acetic acid derivatives. This includes potential for hydrogen bonding, due to the presence of the acetic acid group, and interactions with metal ions, as evidenced by the potassium adduct structure . The additional methyl groups on the phenyl ring could also influence the compound's hydrophobicity and electronic properties.
Scientific Research Applications
Dual Inhibitor of Enzymes
A pyrrolizine derivative related to acetic acid acts as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes, showing potential in animal experiments for anti-inflammatory, analgesic, antipyretic, antiasthmatic, and antiaggregative effects without causing gastrointestinal damage (Laufer, Tries, Augustin, & Dannhardt, 1994).
Fluorographic Procedure Enhancement
A fluorographic procedure using acetic acid as a solvent for 2,5-diphenyloxazole (PPO) offers several technical advantages, such as no need to pre-fix proteins in gels and compatibility with both agarose and acrylamide gels. This method is presented as a simple, sensitive, and efficient alternative for detecting radioactivity in polyacrylamide gels (Skinner & Griswold, 1983).
Novel Organic Compound Synthesis for Flotation Separation
A novel organic compound, acetic acid-[(hydrazinylthioxomethyl)thio]-sodium, was synthesized, showing superior depressing power to galena in the flotation separation of molybdenite from galena. This compound adsorbs on the galena surface by forming a five-membered cheat ring, demonstrating a potential application in mining and mineral processing (Yin et al., 2017).
Antitumor Activity and Molecular Target Identification
5,6-Dimethylxanthenone-4-acetic acid (DMXAA), an anticancer agent, showed notable antitumor activity in TNF receptor-1 knockout mice, suggesting the importance of TNF in its mechanism of action. Additionally, azido analogues of DMXAA have been synthesized for photoaffinity labeling to identify molecular targets, marking a significant step towards understanding and improving the therapeutic efficacy of DMXAA (Zhao, Ching, Kestell, & Baguley, 2002); (Palmer et al., 2007).
Fluorescent Property Evaluation
1,3,5-Triaryl-2-pyrazolines, synthesized by reacting 4-alkoxychalcones with (3,4-dimethylphenyl)hydrazine hydrochloride in acetic acid, exhibited fluorescence properties in the blue region of the visible spectrum under ultraviolet radiation. This discovery opens new avenues for the development of fluorescent materials and their applications in various scientific fields (Hasan, Abbas, & Akhtar, 2011).
properties
IUPAC Name |
2-(2,5-dimethylphenyl)sulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-7-3-4-8(2)9(5-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOYIPIESDHKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065876 | |
Record name | Acetic acid, [(2,5-dimethylphenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, [(2,5-dimethylphenyl)thio]- | |
CAS RN |
15310-87-9 | |
Record name | 2-[(2,5-Dimethylphenyl)thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15310-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-((2,5-dimethylphenyl)thio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015310879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-[(2,5-dimethylphenyl)thio]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, [(2,5-dimethylphenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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